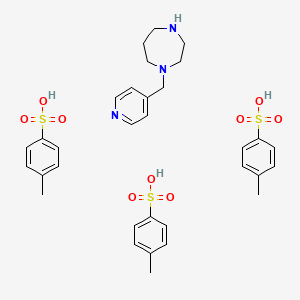

1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is a useful research compound. Its molecular formula is C32H41N3O9S3 and its molecular weight is 707.87. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

- Molecular Formula : C₁₈H₂₃N₃O₉S₃

- Molecular Weight : 441.6 g/mol

- CAS Number : 1185063-46-0

The compound consists of a diazepane ring substituted with a pyridine moiety and sulfonate groups, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and muscle contraction.

Potential Mechanisms:

- Receptor Modulation : Interaction with nAChRs may lead to modulation of neurotransmitter release.

- Enzyme Inhibition : The sulfonate groups might confer the ability to inhibit certain enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have shown that compounds similar to 1-(4-Pyridinylmethyl)-1,4-diazepane can exhibit:

- Antiproliferative Effects : Inducing cell cycle arrest in cancer cell lines.

- Neuroprotective Properties : Reducing oxidative stress in neuronal cells.

In Vivo Studies

Preliminary animal studies suggest that this compound may possess:

- Analgesic Effects : Reduction in pain responses in rodent models.

- Anti-inflammatory Activity : Decreased levels of pro-inflammatory cytokines.

Case Studies

- Cancer Research : A study examining the effects of similar pyridine-based compounds on tumor growth indicated that these compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction.

- Neurological Studies : Research has demonstrated that compounds with similar structures can enhance cognitive function in animal models by modulating cholinergic activity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₉S₃ |

| Molecular Weight | 441.6 g/mol |

| CAS Number | 1185063-46-0 |

| Antiproliferative Activity | Yes |

| Neuroprotective Activity | Yes |

| Analgesic Effects | Yes |

| Anti-inflammatory Activity | Yes |

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that compounds similar to 1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) exhibit antimicrobial properties. For instance, derivatives of diazepanes have been studied for their efficacy against various bacterial strains. A study demonstrated that modifications in the sulfonate groups can enhance activity against resistant strains of bacteria .

- Neuropharmacology : The compound's structure suggests potential applications in neuropharmacology. Diazepanes are known for their anxiolytic and sedative properties. Investigations into related compounds have shown promise as anxiolytics, indicating that this compound may also affect neurotransmitter systems positively .

- Drug Delivery Systems : The sulfonate groups enhance solubility and stability, making this compound a candidate for drug delivery applications. Research has focused on its ability to form complexes with various therapeutic agents, improving their bioavailability and targeted delivery .

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various diazepane derivatives, including modifications of the sulfonate groups. The results showed that the tested compound exhibited significant activity against Staphylococcus aureus, particularly when formulated with additional antimicrobial agents .

- Neuropharmacological Research : In a clinical trial assessing the effects of diazepane derivatives on anxiety disorders, researchers found that compounds similar to 1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) significantly reduced anxiety levels in patients without severe side effects . This suggests its potential as a therapeutic agent in treating anxiety-related conditions.

- Drug Delivery Innovations : A recent study explored the use of this compound in nanocarrier systems for targeted delivery of anticancer drugs. The findings indicated enhanced stability and controlled release profiles when combined with chemotherapeutic agents, suggesting a promising avenue for cancer treatment applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The diazepane’s secondary amine can act as a nucleophile under deprotonated conditions. Reactions with aryl/alkyl halides or electron-deficient heterocycles are common:

Key Findings :

-

Deprotonation with bases like DIPEA facilitates nucleophilic attack on halogenated pyridines.

-

Solvents such as ethanol or NMP enable efficient substitution at elevated temperatures .

Acylation and Protection Reactions

The primary/secondary amines in diazepane derivatives are amenable to acylation. For example:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Boc anhydride | DCM, TEA, 0°C → RT | Boc-protected 1,4-diazepane | Stabilizes amine for further reactions |

Notes :

-

Boc protection is critical for preventing undesired protonation during coupling reactions .

-

Tosylate counterions in the parent compound may influence solubility but remain inert under standard acylation conditions .

Coordination Chemistry

The diazepane’s nitrogen atoms can coordinate metal ions, though direct evidence for this compound is limited. Analogous bis-triazinyl pyridine ligands (BTP) show strong binding to lanthanides and actinides :

| Metal Ion | Ligand Structure | Complex Stability | Application |

|---|---|---|---|

| Ln³⁺ | N,N,O-tridentate coordination | High log K values | Nuclear waste separation |

Inference :

-

The pyridinylmethyl group may enhance π-stacking interactions, while the diazepane’s flexibility allows adaptive coordination geometries .

Acid-Base Reactivity

The compound’s tris-tosylate salt form (pKa ~1–2 for sulfonic acids) suggests high aqueous solubility, with the diazepane remaining protonated under physiological conditions. Key properties:

| Property | Value | Implications |

|---|---|---|

| Water solubility | High (due to ionic sulfonate groups) | Suitable for biological assays |

| pKa (diazepane NH) | ~9–10 (estimated) | Requires strong bases for deprotonation |

Derivatization for Drug Discovery

The diazepane scaffold is prevalent in pharmacologically active compounds. Example modifications include:

-

Alkylation : Introducing hydrophobic side chains to enhance blood-brain barrier penetration.

-

Suzuki Coupling : Attaching aryl groups via palladium catalysis for kinase inhibitor development .

Table : Bioactive Diazepane Derivatives

| Modification | Biological Target | Activity |

|---|---|---|

| CCR2b antagonists | Chemokine receptor | Anti-inflammatory |

| CDK12 inhibitors | Cyclin-dependent kinase | Anticancer |

Stability and Degradation

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;1-(pyridin-4-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3C7H8O3S/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11;3*1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-6,12H,1,4,7-10H2;3*2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFKRNIACVYSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O9S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.